molecular formula C22H38N4S2 B12914148 4-Amino-2-(hexadecylsulfanyl)-6-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 922526-97-4

4-Amino-2-(hexadecylsulfanyl)-6-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B12914148
CAS No.: 922526-97-4
M. Wt: 422.7 g/mol
InChI Key: YMBLNZAHQLWTPV-UHFFFAOYSA-N
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Description

4-Amino-2-(hexadecylthio)-6-(methylthio)pyrimidine-5-carbonitrile is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(hexadecylthio)-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with hexadecylthiol and methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(hexadecylthio)-6-(methylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(hexadecylthio)-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The amino and thioether groups can form hydrogen bonds and hydrophobic interactions with biological molecules, influencing their function. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-Amino-2-(1-piperidinyl)pyrimidine-5-carbonitrile

Uniqueness

4-Amino-2-(hexadecylthio)-6-(methylthio)pyrimidine-5-carbonitrile is unique due to the presence of both hexadecylthio and methylthio groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability or interaction with hydrophobic environments.

Properties

CAS No.

922526-97-4

Molecular Formula

C22H38N4S2

Molecular Weight

422.7 g/mol

IUPAC Name

4-amino-2-hexadecylsulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C22H38N4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-22-25-20(24)19(18-23)21(26-22)27-2/h3-17H2,1-2H3,(H2,24,25,26)

InChI Key

YMBLNZAHQLWTPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=NC(=C(C(=N1)SC)C#N)N

Origin of Product

United States

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